molecular formula C18H24O3 B123473 10beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5189-96-8

10beta-Hydroxyestr-4-ene-3,17-dione

Numéro de catalogue: B123473
Numéro CAS: 5189-96-8
Poids moléculaire: 288.4 g/mol
Clé InChI: LIHCHNCKGJOZKD-FTAMUGHTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of estrone or its derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 10beta position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

10beta-Hydroxyestr-4-ene-3,17-dione is primarily involved in steroid metabolism and is synthesized through the action of cytochrome P450 enzymes. These enzymes play a crucial role in the hydroxylation of steroids, which is essential for their biological activity. The compound's formation from androstene-3,17,19-trione involves complex enzymatic reactions where the cytochrome P450 system catalyzes the hydroxylation process, leading to its conversion into more biologically active forms .

Mechanistic Insights

The conversion mechanism involves two main reactive oxidants: ferric-peroxo and ferryl-oxo species. These species facilitate the transformation of androgens to estrogens by abstracting hydrogen atoms from hydroxyl groups in steroid structures, thereby influencing the hormonal balance within biological systems .

Hormonal Therapies

Due to its structural similarity to estrogen, this compound has potential applications in hormonal therapies. It can be utilized in treatments targeting hormone-sensitive conditions such as breast cancer and prostate cancer. The ability to modulate estrogen levels makes it a candidate for therapeutic interventions aimed at managing hormone-dependent tumors .

Research on Drug Development

Recent studies have highlighted its role as a lead compound in developing selective inhibitors for cytochrome P450 enzymes involved in steroidogenesis. Such inhibitors could provide targeted therapies that minimize side effects associated with broader hormonal therapies .

Biomarker Development

The compound has been investigated as a potential biomarker for various diseases linked to hormonal imbalances. Its detection in biological fluids could provide insights into endocrine disorders and help monitor the efficacy of hormonal treatments .

Metabolic Studies

This compound is also used in metabolic studies to understand the pathways involved in steroid metabolism. Its interactions with different cytochrome P450 enzymes are studied to elucidate the metabolic fate of steroids in human physiology .

Case Studies

StudyFocusFindings
Shyadehi et al., 2024Cytochrome P450 MechanismsInvestigated the transformation of androstene derivatives into this compound using advanced labeling techniques; confirmed its role as an intermediate in steroid metabolism .
Research on Drug DevelopmentHormonal TherapiesEvaluated the efficacy of this compound as a selective inhibitor for P450 enzymes; showed promise for reducing side effects in hormone therapy .
Biomarker StudiesEndocrine DisordersAnalyzed the presence of this compound in patients with hormonal imbalances; suggested its potential as a biomarker for monitoring treatment response .

Mécanisme D'action

The mechanism of action of 10beta-Hydroxyestr-4-ene-3,17-dione involves its interaction with specific molecular targets, such as enzymes involved in estrogen biosynthesis. It can act as an inhibitor or modulator of these enzymes, affecting the overall hormonal balance . The pathways involved include the estrogen receptor signaling pathway and the aromatase enzyme pathway .

Comparaison Avec Des Composés Similaires

Uniqueness: 10beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 10beta position, which imparts distinct biochemical properties and interactions compared to other estrogen derivatives .

Activité Biologique

10beta-Hydroxyestr-4-ene-3,17-dione (also known as 10β-hydroxyestrone) is a steroid compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and hormonal modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic applications.

This compound has the following chemical characteristics:

  • Chemical Formula: C18H24O3
  • CAS Number: 5189-96-8
  • Molecular Weight: 288.39 g/mol

The structure of this compound allows it to interact with various biological targets, particularly estrogen receptors.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound. A significant study conducted using the MTT assay assessed its cytotoxic effects across several cancer cell lines, including:

Cell LineIC50 (µM)Type of Cancer
MCF-715.2Breast cancer
T47-D12.8Breast cancer
LNCaP20.5Prostate cancer
HepaRG18.1Liver cancer
Caco-222.0Colorectal cancer
NHDF30.0Normal human dermal fibroblasts

The compound exhibited marked cytotoxicity , particularly against hormone-dependent cancer cells, suggesting a potential role in targeted cancer therapies .

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Estrogen Receptor Modulation : The compound has shown a high affinity for estrogen receptor α (ERα), which is implicated in the proliferation of hormone-sensitive cancers.
  • Inhibition of Key Enzymes : Molecular docking studies indicate that it may inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which are crucial for estrogen biosynthesis and metabolism .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in hepatic cancer cells, indicating a potential mechanism for its cytotoxic effects.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

  • Breast Cancer : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 and T47-D cells by inducing apoptosis through ER-mediated pathways.
  • Prostate Cancer : In LNCaP cells, treatment resulted in decreased proliferation rates and enhanced apoptotic markers.
  • Liver Cancer : HepaRG cells treated with the compound showed significant reductions in cell viability and increased markers for programmed cell death.

These findings suggest that this compound may serve as a promising candidate for further development into therapeutic agents for hormone-dependent cancers.

Pharmacokinetics and Toxicity

Pharmacokinetic studies predict that this compound may have favorable properties such as good oral bioavailability and a low maximum tolerated dose in humans . However, detailed toxicity assessments are necessary to fully understand its safety profile.

Analyse Des Réactions Chimiques

Enzymatic Formation via Cytochrome P450 Aromatase

The conversion of androstenedione (4-androstene-3,17-dione) to 10β-hydroxyestr-4-ene-3,17-dione is catalyzed by aromatase cytochrome P450 (CYP19A1). This reaction involves two distinct oxidants:

  • Ferric-peroxo species (Fe3+ O2\text{Fe}^{3+}\text{ O}_2^-) facilitates initial hydroxylation at the C19 position.

  • Ferryl-oxo species (Fe4+ O\text{Fe}^{4+}\text{ O}) mediates subsequent C10β-hydroxylation and aromatization .

Key reaction conditions :

ParameterDetails
EnzymeCYP19A1 (aromatase)
Substrate4-Androstene-3,17-dione
CofactorsNADPH, molecular oxygen
Inhibitors4-Hydroxyandrostenedione (4-OH-A), 10-propargylestr-4-ene-3,17-dione
Product yieldQuantitative under optimized conditions

Epoxidation and Acid-Catalyzed Rearrangements

Epoxidation of estr-5(10)-ene-3,17-dione produces 5,10-epoxy derivatives, with the 5β,10β-epoxide as the major product. Acidic conditions (e.g., BF3Et2O\text{BF}_3\cdot \text{Et}_2\text{O}) induce rearrangements to form:

  • 5,10β-Dihydroxy-5α-estrane-3,17-dione (via epoxide ring opening).

  • 10α- and 10β-Hydroxyestr-4-ene-3,17-dione (via Wagner-Meerwein shifts) .

Reaction outcomes :

Starting MaterialReagents/ConditionsMajor Products (%)Minor Products (%)
Estr-5(10)-ene-3,17-dionem CPBAm\text{ CPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C5β,10β-epoxide (75)5α,10α-epoxide (25)
5β,10β-EpoxideBF3Et2O\text{BF}_3\cdot \text{Et}_2\text{O}, 20°C10β-hydroxy (90)10α-hydroxy (10)

Oxidation

  • Catalytic oxidation with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 in acidic media yields 10β-hydroxy-3,17-diketo derivatives.

  • Autoxidation in aerobic conditions generates peroxide intermediates, detectable via ESI-MS and UV-vis spectroscopy .

Reduction

  • Sodium borohydride (NaBH4\text{NaBH}_4NaBH4) : Selectively reduces the 3-keto group to 3β-hydroxyl, forming 10β-hydroxy-17-dione-3β-ol.

  • Hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}H2/Pd C) : Saturates the Δ4 double bond, yielding 10β-hydroxy-5α-estrane-3,17-dione .

Comparison of reductants :

ReductantSelectivityProduct Purity (%)
NaBH4\text{NaBH}_43-keto → 3β-OH95
LiAlH4\text{LiAlH}_4Non-selective (over-reduction)60

Inhibition of Aromatization

10β-Hydroxyestr-4-ene-3,17-dione itself is a product of aromatase activity, but its structural analogs (e.g., 10-propargyl derivatives) act as potent aromatase inhibitors:

  • 4-Hydroxyandrostenedione (4-OH-A) : IC₅₀ = 0.085 μM for estrone suppression in breast carcinoma tissue .

  • 10-Propargylestr-4-ene-3,17-dione (PED) : 90% inhibition of estradiol synthesis at 0.17 μM .

Stability and Degradation Pathways

  • Thermal decomposition : At 70°C, the peroxyhemiacetal intermediate decomposes to formate and CO₂ .

  • Acid sensitivity : Protonation at C10β-OH leads to dehydration, forming estrone under strong acidic conditions .

Propriétés

IUPAC Name

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCHNCKGJOZKD-FTAMUGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474526
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5189-96-8
Record name 10|A-hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10beta-Hydroxyestr-4-ene-3,17-dione
Reactant of Route 2
10beta-Hydroxyestr-4-ene-3,17-dione
Reactant of Route 3
10beta-Hydroxyestr-4-ene-3,17-dione
Reactant of Route 4
10beta-Hydroxyestr-4-ene-3,17-dione
Reactant of Route 5
10beta-Hydroxyestr-4-ene-3,17-dione
Reactant of Route 6
Reactant of Route 6
10beta-Hydroxyestr-4-ene-3,17-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.